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Compound of Interest

Compound Name: 5-Ethyl-biphenyl-2-ol

Cat. No.: B15369162 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental spectroscopic data for 5-Ethyl-biphenyl-2-ol is not readily

available in public databases. The data presented in this guide is predictive, based on the

analysis of structurally analogous compounds, including 2-phenylphenol and 4-ethylbiphenyl.

This document serves as a comprehensive guide for researchers on the expected spectral

characteristics and the methodologies for obtaining and interpreting the spectroscopic data for

5-Ethyl-biphenyl-2-ol.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for 5-Ethyl-biphenyl-2-ol
based on established substituent effects on the biphenyl scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~7.40-7.60 m 2H H-2', H-6'

Protons on the

unsubstituted

phenyl ring.

~7.30-7.40 m 2H H-3', H-5'

Protons on the

unsubstituted

phenyl ring.

~7.20-7.30 t 1H H-4'

Proton on the

unsubstituted

phenyl ring.

~7.15 d 1H H-3
Ortho coupling to

H-4.

~7.05 dd 1H H-4
Ortho and meta

coupling.

~6.90 d 1H H-6
Meta coupling to

H-4.

~5.0 (broad s) s 1H -OH

Chemical shift

can vary with

concentration

and temperature.

2.65 q 2H -CH₂CH₃

Quartet due to

coupling with

methyl protons.

1.25 t 3H -CH₂CH₃

Triplet due to

coupling with

methylene

protons.

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
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Chemical Shift (δ) ppm Carbon Atom Notes

~152 C-2
Carbon bearing the hydroxyl

group.

~141 C-1'
Point of attachment of the

second phenyl ring.

~138 C-5
Carbon bearing the ethyl

group.

~131 C-1
Point of attachment of the

hydroxylated phenyl ring.

~129.5 C-3', C-5'
Unsubstituted phenyl ring

carbons.

~129.0 C-2', C-6'
Unsubstituted phenyl ring

carbons.

~128.0 C-4'
Unsubstituted phenyl ring

carbon.

~127.5 C-4 Aromatic CH.

~118 C-3 Aromatic CH.

~115 C-6 Aromatic CH.

~28 -CH₂CH₃
Methylene carbon of the ethyl

group.

~16 -CH₂CH₃
Methyl carbon of the ethyl

group.

Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Vibration Type Intensity

~3550-3200
O-H stretch (hydrogen-

bonded)
Strong, Broad

~3100-3000 C-H stretch (aromatic) Medium

~2960-2850 C-H stretch (aliphatic) Medium

~1600-1585 C=C stretch (in-ring) Medium

~1500-1400 C=C stretch (in-ring) Medium

~1250-1000 C-H in-plane bending Weak

~900-675 C-H out-of-plane bending Strong

Aromatic compounds typically show numerous bands in the IR spectrum.[1][2][3][4][5] The

substitution pattern on the aromatic ring can be inferred from the pattern of overtone bands

(2000-1665 cm⁻¹) and the out-of-plane C-H bending bands (900-675 cm⁻¹).[1]

Mass Spectrometry (MS)
Predicted Mass Spectrometry Data

m/z Ion Notes

198 [M]⁺ Molecular ion peak.

183 [M-CH₃]⁺ Loss of a methyl group.

169 [M-C₂H₅]⁺ Loss of an ethyl group.

152 [M-C₂H₅-OH]⁺
Loss of an ethyl and hydroxyl

group.

The fragmentation of hydroxylated biphenyls can be complex, and different isomers may show

similar fragmentation patterns.[6][7]

Experimental Protocols
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The following are general experimental protocols for obtaining the spectroscopic data for a

small organic molecule like 5-Ethyl-biphenyl-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.

[8] The solvent should be chosen based on the solubility of the compound and its

transparency in the spectral region of interest.[9] Add a small amount of an internal standard,

such as tetramethylsilane (TMS), for chemical shift referencing.[9]

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

¹H NMR Data Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds,

and an appropriate number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Data Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation

delay may be necessary compared to ¹H NMR.[10]

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and integrating the signals.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)

powder and press it into a thin, transparent pellet.
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ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or pure KBr pellet).

Record the spectrum of the sample. The instrument will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer. Common techniques

for small organic molecules include:

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally

stable compounds. The sample is injected into a gas chromatograph for separation before

entering the mass spectrometer.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for a wider range of

compounds, including those that are not volatile or are thermally labile. The sample is

separated by liquid chromatography before ionization.[12]

Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the

ion source.

Ionization: Ionize the sample molecules. Common ionization techniques include:

Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation,

providing structural information.[13]

Electrospray Ionization (ESI): A soft ionization technique that typically produces the

molecular ion with minimal fragmentation.[11]
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Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass

analyzer (e.g., quadrupole, time-of-flight, ion trap).

Detection: Detect the separated ions to generate the mass spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel

compound.
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Workflow for Spectroscopic Analysis of 5-Ethyl-biphenyl-2-ol
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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